molecular formula C14H11FO2S B6401899 4-Fluoro-2-(2-methylthiophenyl)benzoic acid CAS No. 1261926-14-0

4-Fluoro-2-(2-methylthiophenyl)benzoic acid

Cat. No.: B6401899
CAS No.: 1261926-14-0
M. Wt: 262.30 g/mol
InChI Key: AXFXZTGEQWTIEE-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a 2-methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(2-methylthiophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boron reagent to form a carbon-carbon bond between the fluorinated benzoic acid derivative and the 2-methylthiophenyl group . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of reagents and catalysts, as well as the purification steps, are tailored to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(2-methylthiophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzoic acid derivatives.

Scientific Research Applications

4-Fluoro-2-(2-methylthiophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Fluoro-2-(2-methylthiophenyl)benzoic acid can be compared with other similar compounds, such as:

    4-Fluoro-2-(methylthio)benzoic acid: This compound has a similar structure but lacks the 2-methylthiophenyl group, which may result in different chemical and biological properties.

    2-Fluoro-4-(2-methylthiophenyl)benzoic acid: This is an isomer with the fluorine atom and the 2-methylthiophenyl group in different positions on the benzene ring, potentially leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-fluoro-2-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-13-5-3-2-4-10(13)12-8-9(15)6-7-11(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFXZTGEQWTIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-14-0
Record name [1,1′-Biphenyl]-2-carboxylic acid, 5-fluoro-2′-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261926-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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